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Compound of Interest

Compound Name: APG-2449

Cat. No.: B10860358 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of APG-2449's performance against other tyrosine kinase inhibitors

(TKIs) in resistant cancer models, supported by experimental data.

APG-2449 is an investigational, orally active, multi-targeted tyrosine kinase inhibitor that

uniquely targets Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS

proto-oncogene 1 (ROS1).[1][2] This triple-kinase inhibitor has demonstrated significant anti-

tumor activity in preclinical and clinical settings, particularly in non-small cell lung cancer

(NSCLC) models that have developed resistance to second-generation ALK inhibitors.[1][3]

More than half of patients treated with second-generation ALK TKIs eventually develop

resistance, creating a critical unmet medical need.[4] APG-2449's mechanism of action,

particularly its FAK inhibition, presents a novel approach to overcoming this resistance.

Comparative Efficacy in TKI-Resistant NSCLC
Clinical trial data from the Phase 1 study (NCT03917043) highlights the potential of APG-2449
in patients with TKI-resistant NSCLC. The recommended Phase 2 dose (RP2D) has been

established at 1,200 mg once daily.
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Efficacy Endpoint APG-2449 (at RP2D)

Overall Response Rate (ORR)
45.5% (10 out of 22 patients achieved a partial

response)

Median Progression-Free Survival (mPFS) 13.6 months

Intracranial Overall Response Rate (ORR)

75.0% (9 out of 12 patients with brain

metastases achieved an intracranial partial

response)

Data from patients with NSCLC resistant to second-generation ALK inhibitors without

targetable bypass gene mutations.

Preclinical Efficacy in ALK-Mutant Models
Preclinical studies in xenograft models with specific ALK resistance mutations further

underscore the potency of APG-2449 compared to other ALK inhibitors.

Xenograft Model Treatment
Antitumor Activity (Tumor
Growth Inhibition T/C %)

ALKG1202R-mutant tumors APG-2449 44.54%

Crizotinib 84.3%

Alectinib 130%

Ceritinib 76.7%

Ensartinib 97.9%

Lorlatinib (3rd Gen) 0.8%

Crizotinib-resistant LU-01-

0582R tumors
APG-2449

100% mCR (sustained to Day

66)

Ceritinib 75% mCR (relapse on Day 59)

Ensartinib 80% mCR (relapse on Day 59)
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mCR: major complete response. Data from a study by Fang et al., 2022.

Mechanism of Action: Overcoming Resistance
Through FAK Inhibition
Acquired resistance to ALK inhibitors is often associated with the activation of bypass signaling

pathways. The FAK signaling pathway has been identified as a key mechanism in ALK

inhibitor-induced early adaptive tolerance in ALK-positive NSCLC. APG-2449's ability to inhibit

FAK, in addition to ALK and ROS1, allows it to counteract this resistance mechanism.

Mechanistically, APG-2449 effectively inhibits the phosphorylation of ALK, ROS1, and FAK, as

well as their downstream signaling components. Biomarker analysis from clinical trials suggests

that higher baseline levels of phosphorylated FAK (pFAK) in tumor tissues may correlate with

better clinical responses to APG-2449.
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Caption: APG-2449 inhibits ALK, ROS1, and FAK signaling pathways.
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Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:

Kinase Activity Assays
KINOMEscan® and LANCE TR-FRET: These methods were utilized to characterize the

targets and selectivity of APG-2449. The KINOMEscan® platform profiles the binding of the

compound against a large panel of kinases. LANCE TR-FRET (Time-Resolved Fluorescence

Resonance Energy Transfer) assays are used to quantify the phosphorylation of specific

substrates by the target kinases.

Cell Viability Assays
Water-Soluble Tetrazolium Salt (WST-8) Viability Assay: This colorimetric assay was

employed to evaluate the antiproliferative activity of APG-2449 in various cell lines. Cells are

seeded in microplates and treated with different concentrations of the drug. The amount of

formazan dye produced, which is proportional to the number of living cells, is then measured.

In Vivo Tumor Xenograft Studies
Animal Models: BALB/c nude mice or SCID mice were used for the xenograft studies.

Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 cells carrying ALK or ROS1

mutations) or patient-derived xenograft (PDX) models were subcutaneously implanted into

the mice.

Drug Administration: Once the tumors reached a certain volume, mice were randomized into

treatment and control groups. APG-2449 and other TKIs were administered orally, typically

once daily.

Efficacy Evaluation: Tumor volume was measured regularly to assess the antitumor activity.

The primary efficacy endpoint was often the tumor growth inhibition (T/C %), calculated as

the ratio of the mean tumor volume of the treated group to the mean tumor volume of the

control group.

Pharmacodynamic Analyses
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Western Blot: This technique was used to analyze the phosphorylation status of ALK, ROS1,

FAK, and their downstream signaling proteins in treated cells and tumor tissues to confirm

target engagement and mechanism of action.

Immunohistochemistry (IHC): IHC was used to assess the protein levels of phosphorylated

FAK (pFAK) in tumor tissue samples from patients.
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Caption: Workflow for validating APG-2449's efficacy.
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Conclusion
APG-2449 demonstrates a favorable safety profile and promising antitumor efficacy in both

TKI-naïve and, notably, in second-generation ALK TKI-resistant NSCLC. Its unique ability to

inhibit FAK signaling provides a rational approach to overcoming a key mechanism of acquired

resistance. The strong preclinical data, coupled with encouraging clinical results, positions

APG-2449 as a significant development for patients who have exhausted other TKI options.

Ongoing Phase III trials will further elucidate its role in the treatment landscape for ALK-positive

NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. FAK inhibition with novel FAK/ALK inhibitor APG-2449 could overcome resistance in
NSCLC patients who are resistant to second-generation ALK inhibitors. - ASCO [asco.org]

2. Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung
cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

3. ascopubs.org [ascopubs.org]

4. China's CDE Approves Phase III Trials of APG-2449 for NSCLC [synapse.patsnap.com]

To cite this document: BenchChem. [APG-2449: A Promising Strategy to Overcome
Resistance to Tyrosine Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860358#validating-apg-2449-s-efficacy-in-tki-
resistant-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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